molecular formula C20H20N2O2S B14451308 2-(Cyclopropylsulfanyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole CAS No. 75849-98-8

2-(Cyclopropylsulfanyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole

Cat. No.: B14451308
CAS No.: 75849-98-8
M. Wt: 352.5 g/mol
InChI Key: BJMBMLKTQNEKFH-UHFFFAOYSA-N
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Description

2-(Cyclopropylsulfanyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole is an organic compound that features a unique imidazole core substituted with cyclopropylsulfanyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylsulfanyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylsulfanyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(Cyclopropylsulfanyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Cyclopropylsulfanyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. Specific pathways involved can include signal transduction pathways or metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyclopropylsulfanyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

75849-98-8

Molecular Formula

C20H20N2O2S

Molecular Weight

352.5 g/mol

IUPAC Name

2-cyclopropylsulfanyl-4,5-bis(4-methoxyphenyl)-1H-imidazole

InChI

InChI=1S/C20H20N2O2S/c1-23-15-7-3-13(4-8-15)18-19(14-5-9-16(24-2)10-6-14)22-20(21-18)25-17-11-12-17/h3-10,17H,11-12H2,1-2H3,(H,21,22)

InChI Key

BJMBMLKTQNEKFH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C(N2)SC3CC3)C4=CC=C(C=C4)OC

Origin of Product

United States

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